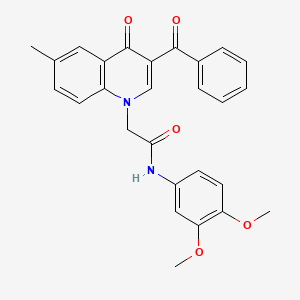

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Description

2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a quinolinone core substituted with a benzoyl group at position 3, a methyl group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-9-11-22-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(22)16-25(30)28-19-10-12-23(33-2)24(14-19)34-3/h4-15H,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBDYYIGFVISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

- Quinolinone Core: Shared with fluoroquinolone antibiotics (e.g., compound 7f in ) but lacks fluorine and carboxylate groups, distinguishing it from antimicrobial agents.

Table 1: Structural and Molecular Comparison

*Estimated based on structural formula.

Pharmacological Activity and Selectivity

Target Compound vs. A-740003

- Shared Features: Both compounds include a 3,4-dimethoxyphenyl acetamide group, a critical pharmacophore for P2X7 receptor binding in A-740003 .

- Divergences: The target compound’s 3-benzoyl substituent replaces A-740003’s cyanoimino-quinolinylamino group, which is essential for P2X7 selectivity. This substitution may alter receptor affinity or off-target effects.

B. Target Compound vs. Pyridine Derivative ()

- The pyridine-based analog () lacks the quinolinone core and instead features a benzodioxin group. Its dimethylaminomethylphenyl side chain may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s dimethoxyphenyl group .

C. Target Compound vs. Fluoroquinolone 7f ()

- While 7f’s quinolone carboxylate structure is optimized for bacterial DNA gyrase inhibition , the target compound’s lack of fluorine and carboxylate groups suggests divergent therapeutic applications, possibly in non-antibiotic contexts such as inflammation or pain.

Physicochemical and Pharmacokinetic Properties

- Solubility: The dimethoxyphenyl acetamide may confer moderate aqueous solubility, akin to A-740003, whereas the pyridine derivative () benefits from a polar dimethylaminomethyl group .

- Metabolic Stability: Methyl and methoxy groups could slow hepatic degradation relative to compounds with labile substituents (e.g., cyanoimino in A-740003).

Research and Development Status

- Target Compound: No clinical data available; preclinical studies are needed to validate receptor targets (e.g., P2X7, kinases).

- A-740003 : Advanced to preclinical trials for neuropathic pain, demonstrating dose-dependent efficacy in rodent models .

- 7f (): Represents a fluoroquinolone antibiotic scaffold under investigation for antimicrobial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.